

# Application Notes and Protocols: BI-3812 in High-Throughput Screening

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## Compound of Interest

Compound Name: BI-3812

Cat. No.: B606082

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **BI-3812**, a potent and selective B-cell lymphoma 6 (BCL6) inhibitor, in high-throughput screening (HTS) applications for drug discovery and basic research.

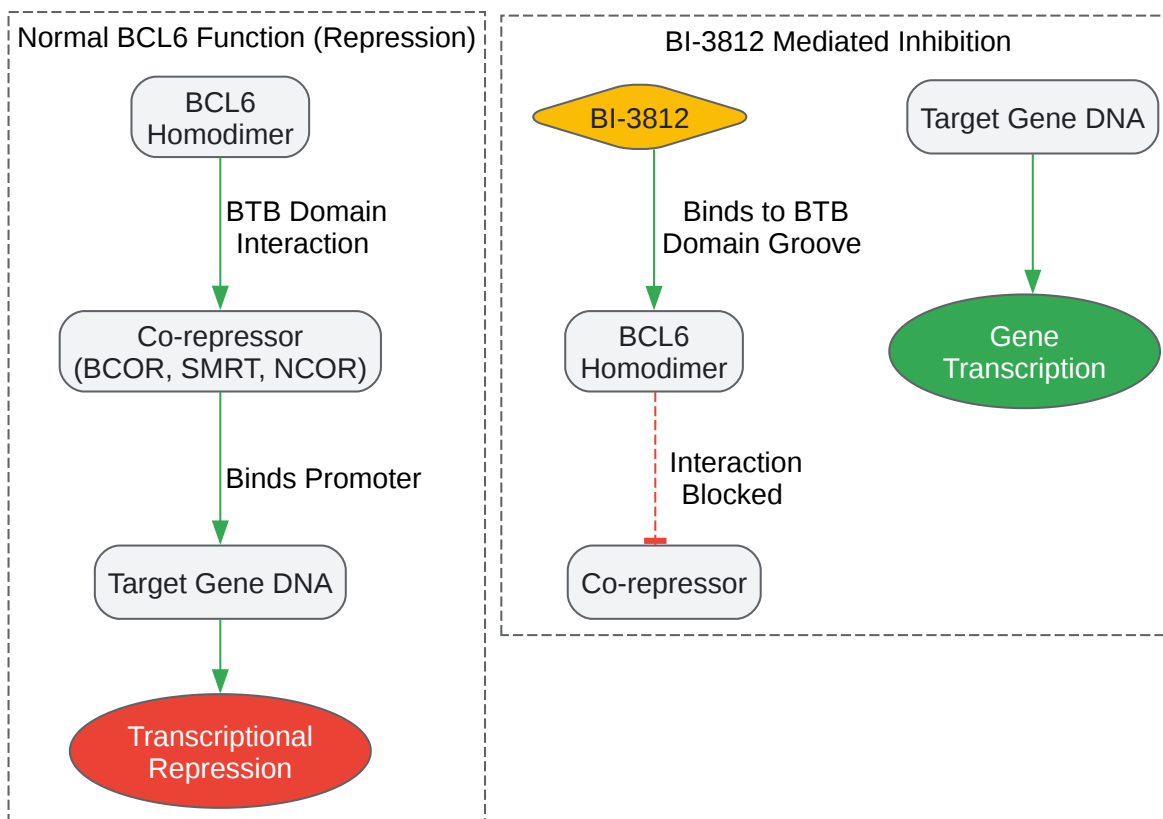
## Introduction

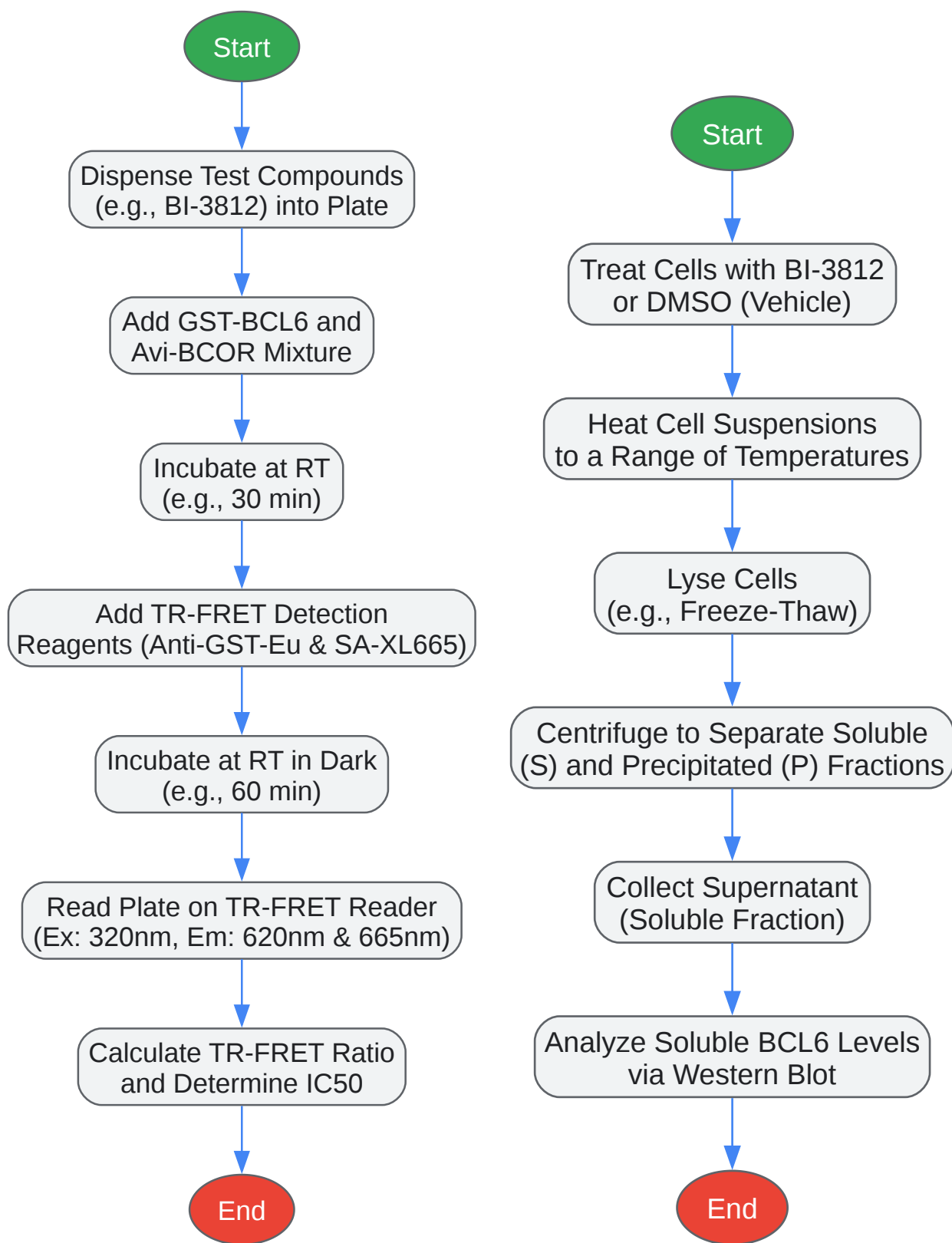
**BI-3812** is a high-affinity small molecule that functions as a protein-protein interaction (PPI) inhibitor. It specifically targets the BTB/POZ domain of BCL6, preventing its association with transcriptional co-repressors such as BCOR, SMRT, and NCOR.<sup>[1][2][3]</sup> BCL6 is a transcriptional repressor and a key oncogenic driver in various lymphomas, including diffuse large B-cell lymphoma (DLBCL).<sup>[1][2][3]</sup> By disrupting the BCL6-co-repressor complex, **BI-3812** derepresses the expression of BCL6 target genes, which can inhibit cancer cell proliferation and survival. Its high potency and cell permeability make it an excellent chemical probe for studying BCL6 biology.<sup>[1][2]</sup>

It is important to distinguish **BI-3812** from its close structural analog, BI-3802. While both bind to the BCL6 BTB domain, **BI-3812** acts as a classical inhibitor, whereas BI-3802 induces the polymerization and subsequent degradation of the BCL6 protein.<sup>[4][5]</sup> **BI-3812** can be used to competitively block and reverse the effects of BI-3802.<sup>[5]</sup>

## Mechanism of Action: BCL6 Inhibition

The primary mechanism of action for **BI-3812** is the inhibition of the BCL6-co-repressor interaction. BCL6 functions as a homodimer, with each monomer containing a BTB domain that forms a lateral groove. This groove is the binding site for co-repressor proteins. **BI-3812** binds to this groove, physically blocking the recruitment of co-repressors and thus preventing the transcriptional repression of BCL6 target genes.





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